![molecular formula C10H17N3O4S B6632098 2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid](/img/structure/B6632098.png)
2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid
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Overview
Description
2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid, also known as BAY 94-8862, is a novel selective inhibitor of the enzyme soluble epoxide hydrolase (sEH). sEH is an enzyme that plays a role in the metabolism of fatty acids, and inhibition of this enzyme has been shown to have potential therapeutic benefits in a variety of diseases.
Mechanism of Action
2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid 94-8862 works by inhibiting the enzyme sEH, which is responsible for the breakdown of epoxyeicosatrienoic acids (EETs). EETs are a type of fatty acid that have been shown to have beneficial effects on cardiovascular function, inflammation, and pain. By inhibiting sEH, 2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid 94-8862 increases the levels of EETs in the body, leading to these beneficial effects.
Biochemical and Physiological Effects:
2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid 94-8862 has been shown to have a number of biochemical and physiological effects in animal models. These include reducing blood pressure, improving vascular function, reducing inflammation, and reducing pain. These effects are thought to be due to the increased levels of EETs in the body.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid 94-8862 in lab experiments is its selectivity for sEH. This means that it can be used to specifically target this enzyme, without affecting other enzymes or pathways in the body. However, one limitation is that it can be difficult to work with due to its low solubility in water.
Future Directions
There are a number of potential future directions for research on 2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid 94-8862. These include further studies on its potential therapeutic applications, as well as investigations into its safety and toxicity. Additionally, there may be opportunities to develop new analogs or derivatives of 2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid 94-8862 that have improved properties, such as increased solubility or potency.
Synthesis Methods
2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid 94-8862 can be synthesized using a multistep process that involves the reaction of various starting materials, including 2-methyl-3-nitropyrazole, 2-bromobutane, and 4-(piperidin-1-yl)benzenesulfonamide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid 94-8862 has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications. Some of the areas of research include cardiovascular disease, inflammation, and pain. Studies have shown that 2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid 94-8862 can reduce blood pressure, improve vascular function, and reduce inflammation in animal models.
properties
IUPAC Name |
2-[butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O4S/c1-4-8(2)13(7-10(14)15)18(16,17)9-5-6-11-12(9)3/h5-6,8H,4,7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGMTJKQTUUJGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC(=O)O)S(=O)(=O)C1=CC=NN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid |
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